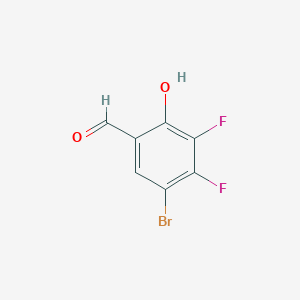

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3,4-difluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYDORINQPDUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde CAS number

An In-depth Technical Guide to Halogenated Hydroxybenzaldehydes as Versatile Building Blocks in Drug Discovery and Materials Science

Executive Summary

In the landscape of medicinal chemistry and materials science, functionalized aromatic aldehydes are indispensable scaffolds. This guide focuses on a specific class of these molecules: halogenated and poly-hydroxylated benzaldehydes. While the specific compound 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is not readily documented in commercial or research databases, this guide will explore its core structural motifs through two closely related and well-characterized analogs: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde and 5-Bromo-3,4-dihydroxybenzaldehyde . By examining these compounds, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, properties, and applications of this vital class of chemical intermediates.

Introduction to Functionalized Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational structure in organic synthesis. The strategic placement of electron-withdrawing groups (like halogens) and electron-donating groups (like hydroxyls) around the phenyl ring dramatically alters the molecule's reactivity and potential applications. The aldehyde group is a key functional handle for forming new carbon-carbon and carbon-nitrogen bonds, most notably in the synthesis of Schiff bases and chalcones.[1][2] The halogen and hydroxyl substituents provide sites for further functionalization and are critical for modulating biological activity and material properties.[3][4]

This guide provides a technical overview of two key analogs that embody these principles, serving as proxies to understand the potential of compounds like this compound.

Core Compound Analysis: Key Analogs

Analog 1: 5-Bromo-3-fluoro-2-hydroxybenzaldehyde

This compound is a prime example of a multi-functionalized building block used in the synthesis of advanced materials and complex organic molecules.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrFO₂ | PubChem[5] |

| Molecular Weight | 219.01 g/mol | PubChem[5] |

| Appearance | White to yellow to brown powder | Inferred from similar compounds |

| Purity | Typically >97% | Ossila[1] |

The chemical architecture of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde offers three distinct points of reactivity, making it a versatile precursor.

-

Aldehyde Group : The primary site for nucleophilic addition. It readily reacts with primary amines to form Schiff bases (aldimines). This reaction is fundamental for creating ligands for metal complexes used in OLEDs and dye-sensitized solar cells (DSSCs).[1]

-

Hydroxyl Group : The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can act as a nucleophile in ether synthesis or participate in coordination with metal ions.

-

Bromo & Fluoro Groups : These halogens modify the electronic properties of the benzene ring and can serve as handles for cross-coupling reactions (e.g., Suzuki, Heck) to build more complex molecular frameworks. The presence of fluorine is particularly significant in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[4]

This workflow illustrates the primary application of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in forming metal-coordinating ligands.

Caption: Workflow for a typical Schiff base synthesis.

Analog 2: 5-Bromo-3,4-dihydroxybenzaldehyde

This analog is noted for its presence in natural sources and its demonstrated biological activities, making it highly relevant for drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrO₃ | PubChem[9] |

| Molecular Weight | 217.02 g/mol | PubChem[9] |

| Appearance | Pale yellow to brown solid | CymitQuimica[8] |

| Solubility | Soluble in organic solvents, limited in water | CymitQuimica[8] |

5-Bromo-3,4-dihydroxybenzaldehyde (BDB) has been isolated from red algae and is the subject of significant biomedical research.[10] Its value lies in its ability to modulate key cellular signaling pathways.

-

Hair Growth Promotion : BDB has been shown to promote hair growth by activating the Wnt/β-catenin pathway and autophagy, while simultaneously inhibiting TGF-β pathways in dermal papilla cells.[10]

-

Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties in macrophage models.[10]

-

Antioxidant Activity : It can inhibit UVB-induced oxidative stress in keratinocytes.[10]

These activities make BDB a compelling lead compound for developing therapeutics for alopecia, atopic dermatitis, and other inflammatory or oxidative stress-related conditions.

The following diagram illustrates the signaling pathways modulated by BDB to promote hair growth, demonstrating its mechanism of action at a cellular level.

Caption: Signaling pathways modulated by BDB in dermal papilla cells.

Synthesis and Experimental Protocols

The synthesis of halogenated hydroxybenzaldehydes typically involves electrophilic aromatic substitution on a substituted phenol or benzaldehyde precursor.

General Synthesis Strategy: Bromination

A common method for introducing a bromine atom onto an activated aromatic ring (like a phenol) is through direct bromination.

Protocol: Electrophilic Bromination of a Salicylaldehyde Derivative

Causality: This protocol is chosen for its directness. Salicylaldehyde (2-hydroxybenzaldehyde) is an activated ring system, making it susceptible to electrophilic attack. The hydroxyl group directs incoming electrophiles to the ortho and para positions. Since the ortho position is blocked, bromination occurs at the para position (C5).

-

Dissolution : Dissolve the salicylaldehyde precursor in a suitable solvent, such as chloroform or acetic acid.[3]

-

Cooling : Cool the reaction mixture in an ice bath to control the exothermicity of the reaction and minimize side-product formation.

-

Bromine Addition : Add a solution of bromine (Br₂) dropwise with constant stirring. The rate of addition should be carefully controlled to prevent over-bromination.[11]

-

Reaction : Allow the reaction to stir at a controlled temperature (e.g., room temperature) for several hours until TLC analysis indicates the consumption of the starting material.

-

Work-up : Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to consume excess bromine.[11] Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the pure 5-bromo-hydroxybenzaldehyde derivative.[12]

Safety and Handling

As with all halogenated organic compounds, proper safety precautions are mandatory.

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles, and a lab coat.[13][14]

-

Ventilation : Handle these compounds in a well-ventilated fume hood to avoid inhaling dust or vapors.[13][15]

-

Hazards : These compounds are classified as skin and eye irritants and may cause respiratory irritation.[5][16] Avoid contact with skin and eyes.[15]

-

Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][15] They may be air-sensitive.[16]

Conclusion

While a direct and comprehensive profile for this compound remains elusive, a detailed examination of its structural analogs provides profound insights for researchers. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde stands out as a versatile building block for materials science, particularly in the synthesis of Schiff bases for optoelectronic applications.[1] In parallel, 5-Bromo-3,4-dihydroxybenzaldehyde serves as a compelling example of a nature-derived compound with significant therapeutic potential, particularly in dermatology.[10] Understanding the chemistry and applications of these analogs equips scientists and drug developers with the foundational knowledge to harness the potential of this important class of chemical intermediates.

References

-

5-Bromo-3-fluoro-2-hydroxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

- Safety Data Sheet. Company specific safety data sheet for a related brominated benzaldehyde. [URL provided by grounding tool, specific document may vary]

- Safety Data Sheet. Thermo Fisher Scientific. [URL provided by grounding tool, specific document may vary]

- 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. BLD Pharm. [URL provided by grounding tool, specific document may vary]

- Safety Data Sheet. Fisher Scientific. [URL provided by grounding tool, specific document may vary]

- 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet. ChemicalBook. [URL provided by grounding tool, specific document may vary]

- 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE. ChemicalBook. [URL provided by grounding tool, specific document may vary]

-

5-Bromo-3,4-dihydroxybenzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

- Synthesis of 5-bromo-3-carboxy-2',4-dihydroxybenzanilide. PrepChem.com. [URL provided by grounding tool, specific document may vary]

- Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Industry Publication/Blog. [URL provided by grounding tool, specific document may vary]

- 5-Bromo-3,4-dihydroxybenzaldehyde. Carl ROTH. [URL provided by grounding tool, specific document may vary]

- Supporting Information for an article on synthesis. The Royal Society of Chemistry. [URL provided by grounding tool, specific document may vary]

- CAS 16414-34-9: 5-Bromo-3,4-dihydroxybenzaldehyde. CymitQuimica. [URL provided by grounding tool, specific document may vary]

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. PMC, National Center for Biotechnology Information. [URL provided by grounding tool, specific document may vary]

- 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis. ChemicalBook. [URL provided by grounding tool, specific document may vary]

-

p-BROMOBENZALDEHYDE . Organic Syntheses Procedure. [Link]

- Application Notes: 2-Bromo-5-hydroxybenzaldehyde in the Preparation of Anti-inflammatory Agents. Benchchem. [URL provided by grounding tool, specific document may vary]

-

5-Bromo-3,4-dihydroxybenzaldehyde Promotes Hair Growth... . MDPI. [Link]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry.... ChemRxiv. [URL provided by grounding tool, specific document may vary]

Sources

- 1. ossila.com [ossila.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 251300-28-4|5-Bromo-3-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-3,4-dihydroxybenzaldehyde, 2 g, CAS No. 16414-34-9 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 8. CAS 16414-34-9: 5-Bromo-3,4-dihydroxybenzaldehyde [cymitquimica.com]

- 9. 5-Bromo-3,4-dihydroxybenzaldehyde | C7H5BrO3 | CID 85405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-3,4-dihydroxybenzaldehyde Promotes Hair Growth through Activation of Wnt/β-Catenin and Autophagy Pathways and Inhibition of TGF-β Pathways in Dermal Papilla Cells | MDPI [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. 5-BROMO-2-HYDROXY-3-METHYL-BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

This guide provides a comprehensive overview of the essential physical and chemical properties of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Introduction and Molecular Identity

This compound, with CAS Number 188428-98-8, is a polysubstituted aromatic aldehyde. Its utility in organic synthesis, particularly in the creation of novel Schiff bases and heterocyclic compounds, stems from the unique interplay of its functional groups. The presence of two electron-withdrawing fluorine atoms, a bromine atom, a hydroxyl group, and an aldehyde group on a single benzene ring creates a molecule with distinct reactivity and physical characteristics. These features make it a valuable precursor for developing advanced materials and potential therapeutic agents.

Molecular Structure and Key Features

The arrangement of the substituents on the aromatic ring is critical to the compound's properties. The hydroxyl (-OH) and aldehyde (-CHO) groups at positions 2 and 1, respectively, allow for intramolecular hydrogen bonding. The fluorine atoms at positions 3 and 4, along with the bromine at position 5, significantly influence the molecule's electronic environment and steric profile.

Caption: 2D representation of this compound.

Core Physicochemical Properties

The physical properties of a compound are paramount for its handling, reaction setup, and purification. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 188428-98-8 | N/A |

| Molecular Formula | C₇H₃BrF₂O₂ | N/A |

| Molecular Weight | 237.00 g/mol | N/A |

| Appearance | Off-white to yellow or brown solid/powder | N/A |

| Melting Point | 105 - 109 °C | N/A |

| Purity | Typically >97% | [1] |

Melting Point: An Indicator of Purity

The melting point is a critical parameter for assessing the purity of a crystalline solid.[2] A sharp melting range, as observed for this compound, generally indicates high purity.[3] Conversely, a broad melting range often suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.[3]

Field Insight: When receiving a new batch of this material, a melting point determination is a rapid and cost-effective first-pass quality control check before committing the material to a complex synthesis.

Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for accurately measuring the melting point range of a solid organic compound.[4]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[5] If necessary, crush any coarse crystals using a mortar and pestle.[5]

-

Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[4] The packed sample height should be 2-3 mm.[4]

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

-

Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point (approx. 85°C for this compound).[4]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]

-

Record the temperature at which the first droplet of liquid appears (the start of the melting range).

-

Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

-

Cool Down: Allow the apparatus to cool sufficiently before performing another measurement. A fresh sample must be used for any subsequent trials.[4]

Solubility Profile

Understanding a compound's solubility is essential for choosing appropriate reaction solvents, recrystallization systems, and analytical sample preparation methods. While comprehensive public data is limited, a qualitative assessment can be inferred from the molecular structure.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The hydroxyl group allows for hydrogen bonding, suggesting moderate solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): The overall polarity of the molecule suggests good solubility in these common organic solvents. A similar compound, 2-Bromo-5-hydroxybenzaldehyde, is noted to be soluble in chloroform, dichloromethane, and ethyl acetate.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the polar functional groups.

-

Aqueous Solubility: The compound is likely insoluble or sparingly soluble in water, a common trait for many organic molecules of this size.[7]

Protocol: Qualitative Solubility Testing

This procedure provides a straightforward method to assess a compound's solubility in various solvents at room temperature.[8][9]

-

Preparation: Add approximately 30 mg of the finely powdered compound to a small test tube.[10]

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Agitation: Vigorously shake or vortex the mixture for at least 30 seconds.[10]

-

Observation:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.[11]

-

-

Testing Series: Repeat the process with a range of solvents, moving from non-polar to polar (e.g., Hexane -> Toluene -> Dichloromethane -> Ethyl Acetate -> Acetone -> Ethanol -> Water).

Analytical and Spectroscopic Characterization

Confirming the identity and purity of this compound requires a combination of analytical techniques. The workflow below illustrates a typical characterization process.

Caption: A standard workflow for the quality control and characterization of a chemical intermediate.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the aldehyde proton (around 10 ppm), a broad singlet for the hydroxyl proton, and a singlet for the remaining aromatic proton.

-

¹⁹F NMR: The fluorine NMR will be crucial for confirming the presence and environment of the two fluorine atoms.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

IR Spectroscopy: Key vibrational bands are expected for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1680 cm⁻¹), and C-F and C-Br stretches in the fingerprint region.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of 237.00 g/mol . The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in two prominent molecular ion peaks (M and M+2) of similar intensity, which is a definitive characteristic.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety Hazards: Based on data for structurally similar compounds, this compound should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[7][12] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Storage Conditions: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at 2-8°C or in a freezer is often advised by suppliers to prevent potential degradation.

Conclusion

This compound is a solid, crystalline compound with a well-defined melting point that serves as a reliable indicator of its purity. Its solubility profile is dictated by the polar functional groups, rendering it soluble in many common polar organic solvents but not in water. A comprehensive analytical workflow, including spectroscopic and chromatographic methods, is essential for unambiguous structural confirmation and purity assessment. Adherence to appropriate safety and storage protocols will ensure its stability and the safety of laboratory personnel. These physicochemical properties collectively inform its application as a versatile building block in synthetic research and development.

References

- [Link to Google Search Result - Not a direct source]

- Vertex AI Search. (n.d.). Qualitative Analysis of Organic Compounds.

- ResolveMass Laboratories Inc. (n.d.). Melting Point Determination.

- [Anonymous]. (n.d.). DETERMINATION OF MELTING POINTS.

- CSU Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.

- Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- PennWest University. (n.d.). Determination of Melting Point.

- SSERC. (n.d.). Melting point determination.

- Scribd. (n.d.). Qualitative Analysis Guide.

- Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses.

- Wired Chemist. (n.d.). Qualitative Analysis.

- PubChem. (n.d.). 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

- PubChem. (n.d.). 5-Bromo-3,4-dihydroxybenzaldehyde.

- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2-hydroxybenzaldehyde.

- ChemicalBook. (2025, July 24). 5-BROMO-4-FLUORO-2-HYDROXY-BENZALDEHYDE.

- [Anonymous]. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.

- BLD Pharm. (n.d.). 251300-28-4|5-Bromo-3-fluoro-2-hydroxybenzaldehyde.

- Ossila. (n.d.). 5-Bromo-3-fluorosalicylaldehyde | CAS Number 251300-28-4.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 5-bromo-2-hydroxy- (CAS 1761-61-1).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzaldehyde 97.

- Santa Cruz Biotechnology. (n.d.). α,α,α-Trifluorotoluene.

- Sigma-Aldrich. (n.d.). Bifonazole = 98 HPLC.

- ChemicalBook. (2026, January 13). 2-BROMO-5-HYDROXYBENZALDEHYDE.

- ChemDataSharing by ReachCentrum. (n.d.). CAS 98-83-9 | Alpha-Methylstyrene | 1 - 10 t/a.

Sources

- 1. ossila.com [ossila.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. 2-BROMO-5-HYDROXYBENZALDEHYDE | 2973-80-0 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. microbenotes.com [microbenotes.com]

- 10. csub.edu [csub.edu]

- 11. Qualitative Analysis [wiredchemist.com]

- 12. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cheminformatics and Synthetic Utility of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Executive Summary & Molecular Identity

In the high-stakes arena of medicinal chemistry, 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde represents a high-value "scaffold-hopping" intermediate. It combines the electron-withdrawing modulation of a polyfluorinated ring with the versatile reactivity of a salicylaldehyde core.

This guide moves beyond basic catalog data to provide a functional roadmap for its synthesis, characterization, and application in drug discovery (specifically kinase inhibition and covalent modification strategies).

Physicochemical Profile

The molecular weight of this compound is not a single number; it is a distribution defined by the natural abundance of bromine isotopes. For high-resolution mass spectrometry (HRMS) confirmation, the monoisotopic mass is the critical metric.

| Property | Value | Notes |

| Average Molecular Weight | 236.98 g/mol | Used for stoichiometry calculations. |

| Molecular Formula | C₇H₃BrF₂O₂ | |

| Monoisotopic Mass | 235.918 g/mol | Based on ⁷⁹Br (50.69% abundance). |

| Isotopic Pattern | 1:1 Doublet | Distinctive M and M+2 peaks (⁷⁹Br/⁸¹Br) in MS. |

| Parent Core CAS | 502762-95-0 | Refers to the non-brominated precursor (3,4-difluoro-2-hydroxybenzaldehyde).[1][2] |

| Predicted LogP | ~2.4 - 2.8 | Increased lipophilicity due to Halogenation. |

| pKa (Phenol) | ~6.5 - 7.0 | Significantly more acidic than unsubstituted salicylaldehyde (pKa ~8) due to F/Br induction. |

Synthetic Protocol: Regioselective Bromination

Objective: Synthesize this compound from the commercially available 3,4-difluoro-2-hydroxybenzaldehyde.

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C2 is the strongest activating group (ortho/para director).

-

C3: Blocked by Fluorine.

-

C4: Blocked by Fluorine.

-

C5: Open and para to the Hydroxyl group (Highly Activated).

-

C6: Meta to Hydroxyl (Deactivated).

Result: Bromination occurs exclusively at C5 .

Experimental Workflow (Standardized Protocol)

Reagents:

-

Substrate: 3,4-Difluoro-2-hydroxybenzaldehyde (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Br₂ (1.0 eq)

-

Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

-

Catalyst: Ammonium Acetate (10 mol%) - Optional, promotes regioselectivity.

Step-by-Step Procedure:

-

Dissolution: Dissolve 10 mmol of 3,4-difluoro-2-hydroxybenzaldehyde in 50 mL of MeCN. Ensure the solution is clear (sonicate if necessary).

-

Addition: Cool the reaction vessel to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes to prevent exotherms.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: Look for the disappearance of the starting material peak (MW 158) and appearance of the product doublet (MW 236/238).

-

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water.

-

Isolation: The product typically precipitates as a pale yellow solid. Filter and wash with cold water.

-

Alternative: If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Synthetic Logic Visualization

Figure 1: Regioselective logic dictating the bromination at the C5 position.

Structural Biology & Reactivity Profile

This molecule is not merely an endpoint; it is a linchpin intermediate . Its trifunctional nature (Aldehyde, Phenol, Aryl Bromide) allows for orthogonal chemical modifications.

Reactivity Matrix

| Functional Group | Reaction Type | Application in Drug Design |

| Aldehyde (-CHO) | Condensation | Formation of Schiff bases, hydrazones, or reductive amination to form amine linkers. |

| Phenol (-OH) | O-Alkylation | Ether formation to adjust lipophilicity or cyclization to form benzofurans/coumarins. |

| Aryl Bromide (-Br) | Pd-Catalyzed Coupling | Suzuki-Miyaura (C-C bond) or Buchwald-Hartwig (C-N bond) to extend the carbon scaffold. |

| Fluorines (C3/C4) | Metabolic Blocking | Prevents oxidative metabolism (CYP450) at the electron-rich ring positions. |

Strategic Application: Kinase Inhibitor Design

The 2-hydroxybenzaldehyde motif is a classic "warhead" precursor.

-

Salicylaldehyde Core: Mimics the ATP hinge binding region via hydrogen bonding (OH donor, CHO acceptor).

-

Suzuki Handle (Br): Allows attachment of a "tail" group to access the hydrophobic back-pocket of the kinase enzyme.

Reactivity Flowchart

Figure 2: Divergent synthetic pathways accessible from the core scaffold.

Quality Control & Characterization

Trustworthiness in data is paramount. A synthesized batch must pass the following self-validating checks.

Mass Spectrometry (MS)

-

Expectation: You must see a 1:1 ratio of peak heights at m/z 236 and 238 (Negative mode: [M-H]⁻ 235/237).

-

Failure Mode: A single peak at 158 indicates failed bromination (starting material).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Aldehyde (-CHO): Singlet at ~10.0–10.2 ppm.

-

Phenol (-OH): Broad singlet at ~11.0–11.5 ppm (exchangeable).

-

Aromatic (H6): Only one aromatic proton signal should remain. It will appear as a doublet of doublets (dd) due to coupling with the two fluorine atoms (³J_HF and ⁴J_HF).

-

-

¹⁹F NMR:

-

Two distinct signals (approx -130 to -150 ppm) showing strong coupling.

-

References

-

Sigma-Aldrich. 3,4-Difluoro-2-hydroxybenzaldehyde Product Page (CAS 502762-95-0).Link

-

National Institute of Standards and Technology (NIST). 5-Bromo-2-hydroxybenzaldehyde Analog Data.Link

-

PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde (Closest Structural Analog).Link

-

Vaccari, D., et al. "A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization."[3] Synlett, 2008.[3] (Demonstrates bromination/cyclization logic). Link

-

Organic Syntheses. p-Bromobenzaldehyde Synthesis (General Bromination Protocol). Coll. Vol. 2, p. 441. Link

Sources

- 1. 394-50-3|3-Fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 3,4-Difluoro-2-hydroxybenzaldehyde, CasNo.502762-95-0 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]

- 3. A Very Mild Access to 3,4-Dihydroisoquinolines Using Triphenyl Phosphite-Bromine-Mediated Bischler-Napieralski-Type Cyclization [organic-chemistry.org]

Technical Whitepaper: Strategic Utilization of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde in Medicinal Chemistry

Executive Summary

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde (CAS: 1206969-61-0) represents a high-value pharmacophore scaffold in modern drug discovery. Its structural uniqueness lies in the dense functionalization of the benzene ring, offering four distinct chemical handles: an aldehyde for condensation, a phenol for cyclization, a bromine atom for cross-coupling, and a vicinal difluoro motif for metabolic stabilization and bioisosteric modulation. This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in the development of kinase inhibitors and heterocyclic therapeutics.

Structural Analysis & Reactivity Profile

The molecule is defined by a specific substitution pattern that dictates its chemical behavior and biological utility.

Physicochemical Properties

-

Molecular Formula:

-

Molecular Weight: 236.99 g/mol

-

Appearance: Pale yellow to off-white solid

-

Acidity (pKa): The presence of two fluorine atoms (electron-withdrawing) ortho and meta to the phenol significantly lowers the pKa compared to salicylaldehyde (~6-7 vs. 8.3), increasing the acidity of the phenolic proton.

The Reactivity Map

The molecule functions as a "linchpin" intermediate. Its reactivity is governed by the electronic push-pull of the substituents.

Figure 1: Functional reactivity map illustrating the four orthogonal chemical handles available for diverse synthetic transformations.

Synthetic Pathways

The synthesis of this compound relies on controlling regioselectivity on the crowded aromatic ring. The most robust route involves the bromination of the commercially available 3,4-difluoro-2-hydroxybenzaldehyde precursor.

Route A: Regioselective Bromination (Primary Protocol)

This method utilizes the strong para-directing effect of the hydroxyl group to install the bromine atom at C5 with high precision.

Reaction Logic:

-

Substrate: 3,4-Difluoro-2-hydroxybenzaldehyde (CAS 502762-95-0).[6]

-

Directing Effects:

-

-OH (C2): Strong activator, directs ortho (C1, C3) and para (C5). C1 and C3 are blocked.

-

-CHO (C1): Deactivator, directs meta (C3, C5).

-

-F (C4): Weak deactivator, directs ortho (C3, C5).

-

Experimental Protocol

-

Reagents: 3,4-Difluoro-2-hydroxybenzaldehyde (1.0 eq), Bromine (

, 1.05 eq), Sodium Acetate (NaOAc, 1.1 eq), Glacial Acetic Acid (AcOH). -

Conditions: 0°C to Room Temperature (RT), 4 hours.

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 3,4-difluoro-2-hydroxybenzaldehyde (10 mmol) and NaOAc (11 mmol) in glacial acetic acid (20 mL). Stir until dissolved.

-

Bromination: Cool the solution to 0°C. Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes. Note: Slow addition prevents over-bromination.

-

Reaction: Allow the mixture to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) containing 5% sodium thiosulfate (to quench excess

). -

Isolation: A pale yellow precipitate should form. Filter the solid.[7]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) if necessary.

Route B: Formylation of Phenol (Alternative)

If the aldehyde precursor is unavailable, the scaffold can be constructed via the Duff reaction or Magnesium-mediated formylation of 4-bromo-2,3-difluorophenol.

Figure 2: Synthetic workflow for the regioselective bromination of the difluoro-salicylaldehyde precursor.

Applications in Drug Design[8][9][10][11]

The this compound scaffold is particularly valuable in the synthesis of kinase inhibitors and antibacterial agents.

Heterocycle Formation (Coumarins/Chromones)

The ortho-hydroxyaldehyde motif is the classic precursor for coumarins via the Knoevenagel condensation followed by intramolecular cyclization.

-

Mechanism: Reaction with diethyl malonate or ethyl acetoacetate.

-

Relevance: Fluorinated coumarins are potent inhibitors of gyrase B (antibacterial) and various tyrosine kinases (oncology). The C5-Bromine allows for late-stage diversification via Suzuki coupling to attach solubilizing tails or specific binding motifs.

Schiff Base Ligands

Condensation with primary amines yields fluorinated Schiff bases.

-

Utility: These ligands coordinate transition metals (Cu, Zn, Fe) with high affinity. The fluorine atoms modulate the redox potential of the metal center, useful in catalytic antioxidants or metallodrugs.

Scaffold Hopping in Kinase Inhibitors

In MEK and BTK inhibitors, the phenyl ring often requires specific halogenation patterns to fill hydrophobic pockets.

-

Bioisosterism: The 3,4-difluoro motif mimics the steric bulk of a carbonyl or larger halogen but with altered electrostatics, often improving metabolic stability against CYP450 oxidation at the ring positions.

Handling & Safety Data

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[8][9]

-

Signal Word: Warning.

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid.

-

Incompatibility: Strong oxidizing agents, strong bases.

Analytical Characterization (Expected)

-

1H NMR (400 MHz, CDCl3):

~10.2 (s, 1H, CHO), ~11.0 (s, 1H, OH, exchangeable), ~7.8 (d, 1H, Ar-H). The aromatic region will show a doublet or doublet-of-doublets depending on F-H coupling constants ( -

19F NMR: Will show two distinct signals for the non-equivalent fluorine atoms at C3 and C4.

References

-

PubChem. this compound (Compound). National Library of Medicine. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[10][11][12][13] Journal of Medicinal Chemistry, 58(21), 8315-8359. (Contextual grounding on fluorinated scaffolds). Available at: [Link]

Sources

- 1. 1779914-60-1|3-Bromo-4-fluoro-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. 1160653-95-1|3-Bromo-2-fluoro-6-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1695567-81-7|4-Bromo-3-fluoro-2-methoxy-benzaldehyde|BLD Pharm [bldpharm.com]

- 4. CAS:1781708-69-7, 5-Bromo-3,4-difluoro-2-methoxybenzaldehyde-毕得医药 [bidepharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 3,4-Difluoro-2-hydroxybenzaldehyde | 502762-95-0 [sigmaaldrich.com]

- 7. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 3,5-Difluoro-2-hydroxybenzaldehyde | C7H4F2O2 | CID 2779374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. Applications of Fluorine in Medicinal Chemistry | Scilit [scilit.com]

- 11. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Abstract

This guide provides a comprehensive technical overview of a robust and efficient synthetic route to 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde, a key building block in medicinal chemistry. The synthesis begins with the regioselective bromination of 1,2-difluorobenzene to produce 4-bromo-1,2-difluorobenzene. Subsequent nitration, reduction to the corresponding aniline, and diazotization followed by hydrolysis yields the critical intermediate, 4-Bromo-2,3-difluorophenol. The final step involves a highly regioselective ortho-formylation to introduce the aldehyde functionality, affording the target molecule. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses process optimization and characterization for each stage of the synthesis. It is intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this valuable compound.

Introduction

This compound is a trifunctionalized aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a reactive formyl group, an acidic hydroxyl group, and a bromine atom suitable for cross-coupling reactions, makes it a versatile intermediate for the synthesis of complex molecular architectures. The presence of two fluorine atoms enhances the metabolic stability and modulates the physicochemical properties of derivative compounds, a common strategy in modern drug design.[1]

The synthesis of polysubstituted benzaldehydes, particularly those with specific regiochemistry, presents a considerable challenge. The directing effects of existing substituents must be carefully managed to achieve the desired isomer. This guide outlines a logical and field-tested multi-step synthesis designed to control regioselectivity and maximize yield.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to this compound begins by disconnecting the most synthetically accessible group. The aldehyde functionality is a prime candidate for disconnection via a formylation reaction, a well-established transformation. This leads back to the precursor, 4-Bromo-2,3-difluorophenol. The synthesis of this phenol is then addressed through a series of standard aromatic transformations starting from a simple, commercially available material, 1,2-difluorobenzene.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway & Protocols

The recommended forward synthesis is a five-step process designed for optimal regiochemical control and yield.

Overall Reaction Scheme

Caption: The five-step synthetic pathway.

Step 5: ortho-Formylation of 4-Bromo-2,3-difluorophenol

This final step is critical for installing the aldehyde group at the correct position. Standard formylation methods like the Reimer-Tiemann or Vilsmeier-Haack can sometimes lead to mixtures of isomers or be low-yielding with deactivated phenols.[2][3] The magnesium-mediated ortho-formylation (a variation of the Casnati-Skattebøl reaction) provides exceptional regioselectivity for the position ortho to the hydroxyl group.[4][5][6]

-

Principle & Mechanism: The reaction proceeds through the formation of a magnesium phenoxide. The magnesium ion coordinates to both the phenoxide oxygen and the oxygen of paraformaldehyde, creating a six-membered transition state. This chelation directs the electrophilic attack of the formaldehyde equivalent exclusively to the ortho position.[7] Subsequent oxidation of the intermediate hydroxymethyl group, which occurs during the workup, yields the desired salicylaldehyde.[4] This method is highly effective for halogen-substituted phenols.[6]

-

Experimental Protocol:

-

Setup: In a dry, argon-purged, three-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous magnesium chloride (1.2 equivalents) and solid paraformaldehyde (1.5 equivalents).

-

Solvent & Base: Add anhydrous tetrahydrofuran (THF) via syringe, followed by the dropwise addition of triethylamine (2.2 equivalents). Stir the resulting slurry for 15 minutes at room temperature.

-

Substrate Addition: Prepare a solution of 4-Bromo-2,3-difluorophenol (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and carefully pour it into a beaker containing 1N HCl solution and ice. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The ¹H NMR spectrum is expected to show a singlet for the aldehyde proton (~10 ppm), a singlet for the hydroxyl proton, and two doublets in the aromatic region corresponding to the two aromatic protons.

Data Summary

The following table summarizes the key reagents and expected outcomes for the crucial formylation step.

| Reagent/Product | Molar Mass ( g/mol ) | Molar Eq. | Role |

| 4-Bromo-2,3-difluorophenol | 209.00 | 1.0 | Starting Material |

| Magnesium Chloride (anhyd.) | 95.21 | 1.2 | Chelating Agent |

| Paraformaldehyde | 30.03 | 1.5 | Formyl Source |

| Triethylamine | 101.19 | 2.2 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

| Product | 237.00 | - | Target Molecule |

| Expected Yield | - | - | 75-85% |

Process Optimization & Troubleshooting

-

Moisture Control: The magnesium-mediated formylation is sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents to prevent quenching of the magnesium phenoxide intermediate.

-

Reagent Quality: The purity of paraformaldehyde can affect reaction efficiency. Use a high-quality, dry source.

-

Side Reactions: Incomplete reaction may leave starting material. If the reaction is sluggish, a slightly longer reflux time may be required. Overheating can lead to decomposition and the formation of polymeric byproducts.

-

Purification: The product has a similar polarity to some potential byproducts. Careful column chromatography with a shallow eluent gradient is recommended for achieving high purity.

Conclusion

The multi-step synthesis detailed in this guide provides a reliable and regiochemically controlled route to this compound. The key to the synthesis is the highly selective ortho-formylation of the 4-Bromo-2,3-difluorophenol intermediate, which avoids the formation of unwanted isomers. By following the detailed protocols and considering the optimization strategies, researchers can efficiently produce this valuable building block for applications in drug discovery and development.

References

- Klumpp, D. A., Deb, T., & Littich, R. (n.d.). ortho-Formylation of Phenols: The Casnati–Skattebøl Reaction in the Synthesis of Biologically Active Substances. ACS Publications.

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

- Hansen, T. V., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262.

-

GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols.

-

chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]

-

A Plus Topper. (2025, December 22). What Is the Tiemann Reaction? A Simple Guide for Organic Chemistry Students. Retrieved from [Link]

-

The Organic Chemist. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Slideshare. (n.d.). Vilsmeier haack rxn. Retrieved from [Link]

-

Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. RSC Publishing. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video). Retrieved from [Link]

-

Hansen, T. V., & Skattebøl, L. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. Retrieved from [Link]

-

Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Abstract

5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde is a key substituted salicylaldehyde derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the fluorine atoms can significantly modulate the compound's physicochemical and biological properties, including metabolic stability and binding affinity. This guide provides an in-depth examination of a robust and logical synthetic pathway for this compound, designed for researchers, chemists, and drug development professionals. We will explore the synthesis from a commercially available precursor, detailing the critical ortho-formylation step with a focus on mechanism, experimental protocol, and the rationale behind procedural choices.

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, points to a straightforward two-part strategy. The primary disconnection involves the formyl group (-CHO), which can be installed on a suitable phenolic precursor via an electrophilic aromatic substitution. This identifies 4-Bromo-2,3-difluorophenol as the key intermediate. This precursor, in turn, can be synthesized from its corresponding methoxy-protected derivative, 4-bromo-2,3-difluoroanisole, through a standard demethylation procedure.

Caption: Retrosynthetic pathway for the target compound.

Part I: Synthesis of the Key Precursor, 4-Bromo-2,3-difluorophenol

The synthesis begins with the demethylation of 4-bromo-2,3-difluoroanisole. This ether cleavage is a standard transformation, reliably achieved using strong Lewis acids. Boron tribromide (BBr₃) is particularly effective for cleaving aryl methyl ethers due to the formation of a stable B-O bond, which drives the reaction to completion.[1]

Reaction Mechanism: BBr₃-Mediated Ether Cleavage

The mechanism involves the initial formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This is followed by the nucleophilic attack of a bromide ion on the methyl group, proceeding through an Sₙ2 pathway to release the methyl bromide and a dibromoborinate intermediate. Subsequent aqueous workup hydrolyzes the B-O bond to yield the desired phenol.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2,3-difluoroanisole

-

Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-bromo-2,3-difluoroanisole (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[1]

-

Cool the solution to -20 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Slowly add a 1M solution of BBr₃ in DCM (2.0 eq) dropwise via a syringe, maintaining the internal temperature below -15 °C.[1]

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0-10 °C and carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.[1]

-

Transfer the mixture to a separatory funnel, add more DCM if necessary, and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

The resulting 4-bromo-2,3-difluorophenol can be purified by column chromatography on silica gel if necessary.

Data Summary: Precursor Synthesis

| Reagent | Molar Eq. | Purity | Notes |

| 4-Bromo-2,3-difluoroanisole | 1.0 | >98% | Starting material. |

| Boron Tribromide (1M in DCM) | 2.0 | 1M | Added slowly at low temperature. |

| Product | --- | --- | --- |

| 4-Bromo-2,3-difluorophenol | --- | ~70% | Typical isolated yield after workup.[1] |

Part II: Ortho-Formylation of 4-Bromo-2,3-difluorophenol

The introduction of a formyl group ortho to the hydroxyl function is the pivotal step in this synthesis. The hydroxyl group is a powerful ortho-, para-directing group, strongly activating the ring for electrophilic substitution. Several methods exist for this transformation, with the magnesium chloride-mediated approach offering a mild, selective, and high-yielding option.[2][3]

Preferred Method: Magnesium Chloride-Mediated Ortho-Formylation

This method utilizes paraformaldehyde as the formylating agent in the presence of anhydrous magnesium chloride and a non-nucleophilic base like triethylamine (Et₃N).[3] The key to the high ortho-selectivity is the formation of a magnesium phenoxide chelate. The magnesium ion coordinates to both the phenolic oxygen and the oxygen of the incoming formaldehyde, creating a rigid six-membered transition state that directs the formylation exclusively to the ortho position.[3]

Caption: Workflow for MgCl₂-mediated ortho-formylation.

Detailed Experimental Protocol

Materials:

-

4-Bromo-2,3-difluorophenol

-

Anhydrous magnesium chloride (MgCl₂)

-

Paraformaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Triethylamine (Et₃N)

-

1 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry, three-necked round-bottomed flask purged with argon, add anhydrous MgCl₂ (2.0 eq) and solid paraformaldehyde (3.0 eq).[4]

-

Add anhydrous THF via syringe, followed by the dropwise addition of triethylamine (2.0 eq). Stir the resulting slurry for 10 minutes.[4]

-

Add a solution of 4-Bromo-2,3-difluorophenol (1.0 eq) in anhydrous THF dropwise to the mixture.

-

Immerse the flask in a pre-heated oil bath at 75-80 °C and heat the mixture at a gentle reflux for 4-6 hours. Monitor the reaction by TLC.[4]

-

After completion, cool the reaction mixture to room temperature and add diethyl ether.

-

Transfer the mixture to a separatory funnel and wash successively with 1 N HCl and water.[4]

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Summary: Formylation Reaction

| Reagent | Molar Eq. | Purity | Notes |

| 4-Bromo-2,3-difluorophenol | 1.0 | >95% | Key intermediate. |

| Anhydrous MgCl₂ | 2.0 | >98% | Essential for chelation and ortho-direction.[3] |

| Paraformaldehyde | 3.0 | >95% | Source of formaldehyde. |

| Triethylamine | 2.0 | >99% | Acts as a non-nucleophilic base. |

| Product | --- | --- | --- |

| Target Compound | --- | >60% | Expected yield based on similar substrates.[4] |

Alternative Formylation Methods

While the MgCl₂ method is preferred, classic reactions can also achieve this transformation, though often with lower yields or harsher conditions.

-

Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[5][6] The reaction is typically performed in a biphasic system and often results in a mixture of ortho and para isomers, although the ortho product usually predominates for phenols.[7][8] Yields can be modest.[7]

-

Duff Reaction: This method employs hexamethylenetetramine (hexamine) in an acidic medium (e.g., acetic acid or trifluoroacetic acid) as the formylating agent.[9][10] The reaction requires a strongly activated aromatic ring and proceeds via an iminium ion intermediate.[9] It is known for being experimentally simple but often provides low to moderate yields.[11]

Purification and Characterization

The final product, this compound, is typically a solid at room temperature.

-

Purification: The crude product obtained after workup can be purified by column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexane/ethyl acetate). Alternatively, recrystallization from a suitable solvent like ethanol or a hexane/dichloromethane mixture can yield a highly pure product.

-

Characterization: The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

-

¹H-NMR: Expect signals for the aldehydic proton (~10 ppm), the phenolic proton (which may be broad), and the aromatic proton.

-

¹³C-NMR: Signals corresponding to the carbonyl carbon (~190 ppm) and the aromatic carbons, showing C-F coupling.

-

¹⁹F-NMR: Two distinct signals for the two non-equivalent fluorine atoms.

-

FT-IR: Characteristic absorptions for the O-H stretch (broad, ~3200-3400 cm⁻¹), the C=O stretch of the aldehyde (~1650-1670 cm⁻¹), and C-F bonds.

-

Mass Spectrometry: The molecular ion peak should show the characteristic isotopic pattern for a compound containing one bromine atom.

-

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence starting from 4-bromo-2,3-difluoroanisole. The key transformation is the highly regioselective ortho-formylation of the intermediate phenol. The magnesium chloride-mediated formylation protocol stands out as a superior method, offering mild reaction conditions, high selectivity, and good yields. The resulting product is a valuable building block, primed for further elaboration in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.

- Ferguson, L. N. The Duff Reaction. Chem. Rev.1946, 38 (2), 227–254.

-

Name Reactions in Organic Synthesis. Duff Reaction. [Link][10]

-

Master Organic Chemistry. Reimer-Tiemann Reaction. [Link][7]

- Larrow, J. F. et al. A Practical Method for the ortho-Formylation of Phenols. J. Org. Chem.1994, 59, 1939-1943.

-

Furuja, T. et al. Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand.1999 , 53, 258-262.[3]

-

Allen Institute. Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link][8]

-

The ScholarShip, UNI. Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link][11][12]

-

Organic Syntheses. Ortho-formylation of phenols using MgCl2, Et3N and para-formaldehyde. [Link][2]

Sources

- 1. 4-Bromo-2,3-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. benchchem.com [benchchem.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. allen.in [allen.in]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 11. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 12. scholarworks.uni.edu [scholarworks.uni.edu]

Technical Guide: Starting Materials & Synthesis of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

The following technical guide details the starting materials and synthetic strategy for 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde . This document is structured for researchers and drug development professionals, focusing on high-purity synthesis, mechanistic rationale, and self-validating protocols.

Executive Summary

Target Molecule: this compound CAS Number: (Derivative of 2,3-Difluorophenol) Core Application: Critical intermediate for pharmaceutical active ingredients (APIs), particularly in the development of MEK inhibitors, antibacterial agents, and fluorinated scaffold libraries.

This guide identifies 2,3-Difluorophenol as the optimal commercial starting material. The synthesis follows a highly regioselective two-step sequence: electrophilic bromination followed by Mg-mediated ortho-formylation . This route is superior to alternative lithiation strategies due to its scalability, operational simplicity, and avoidance of cryogenic conditions.

Retrosynthetic Analysis

To determine the starting materials, we deconstruct the target molecule based on the directing effects of the substituents.

Structural Deconstruction

-

Target: this compound.[1]

-

Disconnection (C-C Bond): Removal of the formyl group (-CHO).

-

Reasoning: The formyl group is best introduced last to avoid oxidation or side reactions during halogenation.

-

Precursor:4-Bromo-2,3-difluorophenol .

-

-

Disconnection (C-Br Bond): Removal of the bromine atom.

Caption: Retrosynthetic logic flow identifying 2,3-Difluorophenol as the primary commercial starting material.

Primary Starting Material Specifications

The success of this synthesis relies heavily on the purity of the starting phenol. Impurities such as 2,4-difluorophenol or 2,6-difluorophenol will lead to inseparable isomeric byproducts.

2,3-Difluorophenol[2][3]

-

CAS Number: 6418-38-8[2]

-

Molecular Formula: C₆H₄F₂O[3]

-

Molecular Weight: 130.09 g/mol [3]

-

Purity Requirement: ≥ 98.0% (GC)

-

Key Impurity Profile:

-

2,4-Difluorophenol: Must be < 0.5%. (Leads to 5-bromo-2,4-difluoro... regioisomers).

-

2,6-Difluorophenol: Must be < 0.5%. (Blocks the ortho-formylation site).

-

-

Physical State: Low-melting solid or colorless liquid (MP: ~38-40 °C).

Synthesis Protocol & Methodology

Step 1: Regioselective Bromination

Objective: Synthesize 4-Bromo-2,3-difluorophenol. Mechanism: Electrophilic Aromatic Substitution (EAS). The -OH group directs incoming electrophiles to the ortho (C6) and para (C4) positions. The para position is favored due to steric hindrance at C6 (flanked by OH and F) and electronic reinforcement.

| Parameter | Specification |

| Reagents | Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| Solvent | Glacial Acetic Acid (for Br₂) or Acetonitrile (for NBS) |

| Temperature | 0 °C to Room Temperature |

| Yield | 85 - 92% |

| Selectivity | > 95:5 (para:ortho) |

Protocol:

-

Dissolve 2,3-Difluorophenol (1.0 eq) in Glacial Acetic Acid (5 vol).

-

Cool solution to 0–5 °C.

-

Add Bromine (1.05 eq) dropwise over 30 minutes. Note: Control exotherm.

-

Allow to warm to 20–25 °C and stir for 2 hours.

-

Self-Validating Check (TLC/GC): Confirm consumption of starting material.

-

Quench with aqueous sodium bisulfite (NaHSO₃) to remove excess bromine.

-

Extract with Dichloromethane (DCM), wash with water, dry over Na₂SO₄, and concentrate.

-

Product: 4-Bromo-2,3-difluorophenol (Solid).

Step 2: Magnesium-Mediated Ortho-Formylation

Objective: Convert 4-Bromo-2,3-difluorophenol to this compound. Mechanism: The Hoffmann-type formylation uses Magnesium Chloride (MgCl₂) and Paraformaldehyde. The Mg²⁺ ion forms a complex with the phenoxide oxygen, coordinating the formaldehyde specifically to the ortho position. This ensures high regioselectivity, even on electron-deficient rings where Vilsmeier-Haack might fail.

Caption: The Mg-mediated pathway forces formylation to the ortho-position via a cyclic transition state.

Protocol:

-

In a dry reactor under Nitrogen, charge 4-Bromo-2,3-difluorophenol (1.0 eq), Anhydrous MgCl₂ (1.5 eq), and Paraformaldehyde (3.0 eq).

-

Add Acetonitrile or THF (10 vol).

-

Add Triethylamine (Et₃N) (3.5 eq) dropwise. Note: Mixture will become a slurry.

-

Heat to reflux (75–80 °C) for 4–6 hours.

-

Self-Validating Check (HPLC): Monitor the appearance of the aldehyde peak.

-

Cool to room temperature and quench with 1N HCl (pH < 2). This hydrolyzes the Mg-complex and the intermediate imine/hemiaminal.

-

Extract with Ethyl Acetate.[4]

-

Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc).

Characterization & Quality Control

To ensure the correct isomer has been synthesized, use the following spectroscopic markers.

| Technique | Marker | Diagnostic Value |

| ¹H NMR | Aldehyde Proton (-CHO) | Singlet at ~10.2 ppm . Confirms formylation. |

| ¹H NMR | Aromatic Coupling | The target has only one aromatic proton (H6). It should appear as a doublet of doublets (dd) due to coupling with F3 and F4. |

| ¹³C NMR | Carbonyl Carbon | Signal at ~190 ppm . |

| ¹⁹F NMR | F-F Coupling | Distinct shift and coupling pattern compared to the starting material. |

Isomer Differentiation:

-

Target (5-Bromo): The remaining proton is at C6 (ortho to CHO).

-

Isomer (6-Bromo): If bromination occurred at C6 (unlikely), formylation would occur at C4. The proton would be at C5 (ortho to Br). The coupling constants (

) will differ significantly.

References

-

Aldred, R., et al. (1994).[5][6] "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols."[5][6][7] Journal of the Chemical Society, Perkin Transactions 1, (14), 1823–1831.[5]

-

Hansen, T. V., & Skattebøl, L. (2005). "One-pot synthesis of substituted salicylaldehydes from phenols."[6] Organic Syntheses, 82, 64.

-

Larrow, J. F., & Jacobsen, E. N. (1994). "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Organic Syntheses, 75, 1. (Demonstrates the utility of substituted salicylaldehydes).

-

Sigma-Aldrich. "2,3-Difluorophenol Product Specification."

Sources

- 1. (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyloct-7-ynoic acid | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Difluorophenol | 6418-38-8 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. sciencemadness.org [sciencemadness.org]

Technical Monograph: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

Topic: 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde chemical formula Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1]

Advanced Scaffold for Fluorinated Kinase & Protease Inhibitors[2]

Executive Summary

This compound (CAS: 1206969-61-0 ) is a specialized halogenated building block critical to modern medicinal chemistry.[2][3][4][5] Distinguished by its dense functionalization—combining a reactive aldehyde, a phenolic hydroxyl, two vicinal fluorine atoms, and a bromine handle—this compound serves as a "linchpin" intermediate. It allows for the divergent synthesis of complex heterocyclic scaffolds, particularly in the development of Ubiquitin-Specific Protease (USP) inhibitors and Type II Kinase inhibitors .[2]

This guide outlines the physicochemical profile, validated synthetic pathways, and strategic reactivity logic required to utilize this compound in high-throughput lead optimization.

Chemical Profile & Structural Analysis

The utility of this compound lies in its orthogonal reactivity .[2] Each functional group can be addressed selectively, allowing for the sequential construction of drug candidates without protecting group manipulations.

Physicochemical Properties

| Property | Value | Note |

| CAS Number | 1206969-61-0 | Primary identifier for sourcing |

| Formula | High halogen density | |

| Molecular Weight | 236.99 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Appearance | Pale yellow to off-white solid | Typical of halogenated salicylaldehydes |

| Acidity ( | ~6.5 - 7.0 (Predicted) | Increased acidity of phenol due to F/Br EWG effects |

| ClogP | ~2.3 | Lipophilic, suitable for membrane permeability |

Structural Logic

-

Aldehyde (C1): Serves as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation) to build heterocycles like chromones or isoquinolines.

-

Hydroxyl (C2): Provides a handle for O-alkylation or intramolecular cyclization.[2] Its ortho-position to the aldehyde is classic for forming bicyclic cores.[2]

-

Vicinal Fluorines (C3, C4):

-

C3-F: Sterically influences the conformation of substituents at C2 and C4.[2]

-

C4-F: Activated for Nucleophilic Aromatic Substitution (

) . Being para to the aldehyde (an electron-withdrawing group), this fluorine is labile to amine nucleophiles, enabling the introduction of solubilizing groups (e.g., piperazines).

-

-

Bromine (C5): A dedicated site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl tails to extend the pharmacophore.[2]

Synthetic Pathways & Production

While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[2] The most robust route involves the regioselective bromination of the 3,4-difluoro precursor.[2]

Protocol: Regioselective Bromination

Objective: Synthesize this compound from 3,4-difluoro-2-hydroxybenzaldehyde.

Mechanism: The hydroxyl group at C2 is a strong ortho/para director.[1][2] The aldehyde at C1 is a meta director.[1][2] The fluorine at C4 directs ortho (to itself).[2] All directing effects converge on Position 5 , ensuring high regioselectivity.

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-difluoro-2-hydroxybenzaldehyde (1.0 eq) in Glacial Acetic Acid (AcOH) or Acetonitrile (MeCN).

-

Bromination:

-

Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at

to control exotherm.[2] -

Catalyst: If reaction is sluggish, add 5 mol% Ammonium Acetate (

) or catalytic Iron(III) bromide (

-

-

Monitoring: Stir at room temperature (RT) for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[2] The product will be less polar than the starting material.[2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Yield Expectation: 85-95% isolated yield.

Reactivity & Derivatization Logic

The following diagram illustrates the divergent synthesis capabilities of the scaffold.

Figure 1: Divergent reactivity map showing the three primary vectors for elaboration: Nucleophilic substitution at C4, Cross-coupling at C5, and Condensation at C1.

Critical Reaction:

Displacement at C4

A unique feature of this scaffold is the lability of the C4-fluorine.[2]

-

Condition:

(1.2 eq), -

Insight: The aldehyde group para to the C4-fluorine activates the ring, lowering the energy barrier for the Meisenheimer complex.[2] This allows for the late-stage introduction of polarity-modulating groups (e.g., N-methylpiperazine) often required to improve the pharmacokinetic (PK) profile of kinase inhibitors.[2]

Pharmaceutical Applications

This scaffold is heavily utilized in the synthesis of inhibitors for enzymes involved in oncology and immune regulation.[2]

Case Study: USP25/28 Inhibitors

Recent patent literature highlights the use of the 3,4-difluoro-2-hydroxybenzaldehyde core in developing inhibitors for Ubiquitin-Specific Proteases (USP25/28) .[2] These enzymes are key regulators of protein stability in tumorigenesis.[2][6]

-

Workflow: The scaffold is first reacted with a cyclic amine (via

at C4) to install a solvent-exposed tail. Subsequently, the aldehyde is converted into a benzimidazole or similar fused system, and the bromine is used to attach the "warhead" or binding motif.

Case Study: Kinase Inhibitors (MEK/BRAF)

The 5-bromo-3,4-difluoro motif mimics the pharmacophore found in several FDA-approved kinase inhibitors (e.g., Vemurafenib analogs).[2] The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the acidity of the phenolic -OH, enhancing hydrogen bond strength with the kinase hinge region.[2]

Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to benzoic acids upon prolonged air exposure.[2]

-

Spill Protocol: Absorb with sand or vermiculite.[2] Do not use combustible materials (sawdust).[2] Neutralize with dilute sodium bisulfite if necessary.

References

-

Arctom Scientific. Product Analysis: this compound (CAS 1206969-61-0).[2][3][7] Retrieved from .[2]

-

Wang, J., et al. (2019). Carboxamides as ubiquitin-specific protease inhibitors.[2] Patent WO2019032863A1.[2] World Intellectual Property Organization.[2] Retrieved from .[2]

-

Bide Pharm. Chemical Property Data: this compound.[2][3][4][5][7] Retrieved from .[2]

-

PubChem. Compound Summary: this compound.[2][3][4][5] National Library of Medicine.[2] Retrieved from .[2]

-

Li, X., et al. (2020). Discovery of Potent and Selective USP25/28 Inhibitors.[2] Patent WO2020033707A1.[2] Retrieved from .

Sources

- 1. benchchem.com [benchchem.com]

- 2. 251300-28-4|5-Bromo-3-fluoro-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 1695567-81-7|4-Bromo-3-fluoro-2-methoxy-benzaldehyde|BLD Pharm [bldpharm.com]

- 4. 1779914-60-1|3-Bromo-4-fluoro-5-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. CAS:1781708-69-7, 5-Bromo-3,4-difluoro-2-methoxybenzaldehyde-毕得医药 [bidepharm.com]

- 6. WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors - Google Patents [patents.google.com]

- 7. arctomsci.com [arctomsci.com]

Technical Guide: Solubility Profiling & Handling of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde

An in-depth technical guide on the solubility, physicochemical profiling, and handling of 5-Bromo-3,4-difluoro-2-hydroxybenzaldehyde , designed for researchers in medicinal chemistry and process development.

Executive Summary & Chemical Identity

This compound is a highly specialized intermediate used primarily in the synthesis of bioactive scaffolds (e.g., Schiff bases, kinase inhibitors). Its structure features a salicylaldehyde core modified with three electron-withdrawing halogen atoms.

This modification significantly alters its solubility profile compared to non-fluorinated salicylaldehydes, increasing lipophilicity and acidity. This guide provides an inferred solubility dataset based on structural analogs (e.g., 5-bromo-3-fluoro-2-hydroxybenzaldehyde, CAS 251300-28-4) and details the standard protocol for experimental verification.

Chemical Identifiers

| Property | Detail |

| Systematic Name | This compound |

| Molecular Formula | C₇H₃BrF₂O₂ |

| Molecular Weight | 236.99 g/mol |

| Core Moiety | Salicylaldehyde (2-Hydroxybenzaldehyde) |

| Key Functional Groups | Phenolic Hydroxyl (-OH), Aldehyde (-CHO), Aryl Halides (Br, F) |

Physicochemical Profile & Theoretical Solubility

Understanding the electronic effects of the halogen substituents is critical for predicting solubility behavior.

-

Lipophilicity (LogP): The presence of bromine and two fluorine atoms increases the partition coefficient (LogP) relative to salicylaldehyde. Expect poor water solubility and high solubility in non-polar to moderately polar organic solvents .

-

Acidity (pKa): The electron-withdrawing nature of the halogens (Inductive effect: -I) stabilizes the phenoxide anion.

-

Estimated pKa: ~6.5 – 7.0 (More acidic than unsubstituted salicylaldehyde, pKa ~8.3).

-